N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide is a complex organic compound characterized by the presence of fluorine atoms, a sulfonyl group, and an alaninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide typically involves multi-step organic reactions. One common method includes the initial formation of the sulfonyl chloride derivative from 3,4-dimethoxybenzenesulfonyl chloride, followed by its reaction with 2,6-difluoroaniline to form the sulfonamide intermediate. This intermediate is then coupled with alaninamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms and the sulfonyl group can enhance binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function through allosteric modulation.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-difluorophenyl)sulfonamide: Shares the sulfonamide moiety but lacks the alaninamide group.
3,4-dimethoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
2,6-difluoroaniline: Another precursor used in the synthesis.
Uniqueness
N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both fluorine atoms and a sulfonyl group can enhance its stability and binding properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C17H18F2N2O5S |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-(2,6-difluorophenyl)-2-[(3,4-dimethoxyphenyl)sulfonylamino]propanamide |
InChI |
InChI=1S/C17H18F2N2O5S/c1-10(17(22)20-16-12(18)5-4-6-13(16)19)21-27(23,24)11-7-8-14(25-2)15(9-11)26-3/h4-10,21H,1-3H3,(H,20,22) |
InChI Key |
MAKJDBMSGOYJCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC=C1F)F)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.